molecular formula C6H2BrF3N2O2 B2736817 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS No. 1211540-75-8

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2736817
CAS No.: 1211540-75-8
M. Wt: 270.993
InChI Key: YDQMCIGWQQKNSP-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a white crystalline compound known for its stability at high temperatures and solubility in water . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and purification processes . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.

Chemical Reactions Analysis

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions include amino derivatives and other substituted pyridines.

Scientific Research Applications

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

5-bromo-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMCIGWQQKNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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